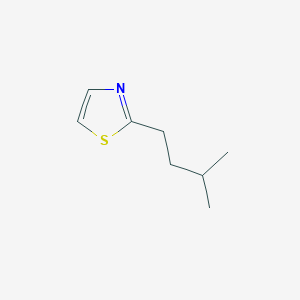

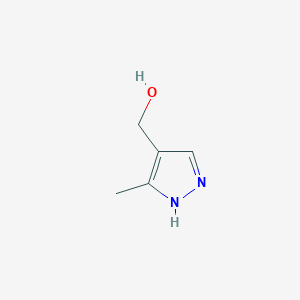

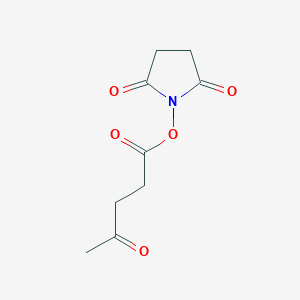

![molecular formula C17H20O4 B1321089 Ethanol, 2-[2-[4-(phenylmethoxy)phenoxy]ethoxy]- CAS No. 142879-00-3](/img/structure/B1321089.png)

Ethanol, 2-[2-[4-(phenylmethoxy)phenoxy]ethoxy]-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethanol, 2-(phenylmethoxy)- is a similar compound with the formula C9H12O2 . It’s also known by other names such as Ethylene glycol monobenzyl ether, Glycol monobenzyl ether, and Benzyl cellosolve .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, the structure of Ethanol, 2-(phenylmethoxy)- is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various experimental techniques. For instance, the molecular weight of Ethanol, 2-(phenylmethoxy)- is 152.1904 .Applications De Recherche Scientifique

Antioxidant, Anti-inflammatory, and Antiviral Properties

Ethanol, 2-[2-[4-(phenylmethoxy)phenoxy]ethoxy]-, and similar compounds have been studied for their antioxidant, anti-inflammatory, antiviral, and anti-tumor properties, particularly in the context of phenolic compounds found in olives, olive oil, and wine. Although specific research on this exact compound in dentistry is limited and mostly in vitro, the results highlight the potential applications of these compounds in various clinical areas due to their anti-inflammatory, antioxidant, and anti-tumor activities (Ramos et al., 2020).

Bioconversion and Energy Production

Ethanol and related compounds are central to discussions about alternative energy sources. Efficient ethanol production relies on the optimization of processes using affordable substrates. The use of lignocellulosic materials for the production of ethanol is a significant area of research. In particular, Parthenium hysterophorus has been considered a potential resource for ethanol production. The bioconversion processes, involving hydrolysis, saccharification, and fermentation, have been explored for their efficiency and potential improvements (Swati et al., 2013).

Environmental Safety of Surfactants

The compound and its related surfactants like alcohol ethoxysulfate (AES) and alcohol ethoxylate (AE) are used in a variety of products. The environmental properties, fate, and toxicity of these substances have been studied extensively. The research encompasses their chemical structures, usage, volume information, biodegradation, sorption, aquatic and sediment toxicity, and bioaccumulation information. The comprehensive data supports both prospective and retrospective risk assessments, indicating that these substances, despite their high volume and widespread release into the aquatic environment, do not adversely impact aquatic or sediment environments at current levels of use (Cowan-Ellsberry et al., 2014).

Ethanol's Role in Hydrogen Production

Reforming bio-ethanol is a promising method for hydrogen production from renewable resources. The use of catalysts, operating conditions, and the choice of supports for the catalysts are critical factors in the process of ethanol steam reforming for hydrogen production. This area of research aims at enhancing the efficiency and stability of hydrogen production, with bio-ethanol reforming showing promise for future fuel cell applications (Ni et al., 2007).

Propriétés

IUPAC Name |

2-[2-(4-phenylmethoxyphenoxy)ethoxy]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O4/c18-10-11-19-12-13-20-16-6-8-17(9-7-16)21-14-15-4-2-1-3-5-15/h1-9,18H,10-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXOCGOSUHMJYOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCOCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70609827 |

Source

|

| Record name | 2-{2-[4-(Benzyloxy)phenoxy]ethoxy}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethanol, 2-[2-[4-(phenylmethoxy)phenoxy]ethoxy]- | |

CAS RN |

142879-00-3 |

Source

|

| Record name | 2-{2-[4-(Benzyloxy)phenoxy]ethoxy}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

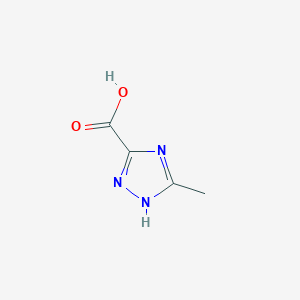

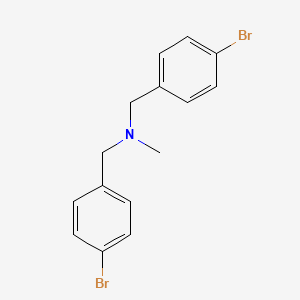

![5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione](/img/structure/B1321008.png)

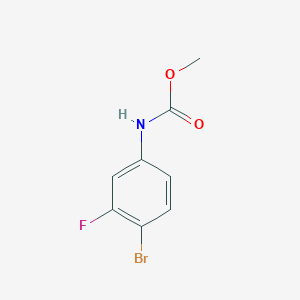

![2-[(2-Methylphenyl)sulfanylmethyl]oxirane](/img/structure/B1321025.png)

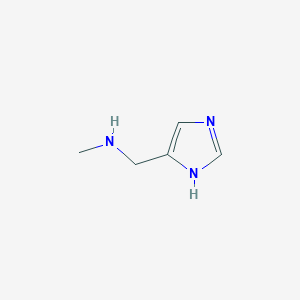

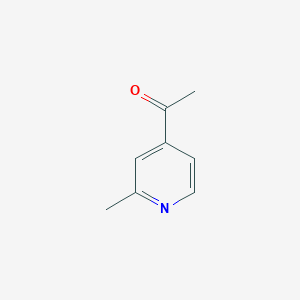

![3-[(4-Methylpiperidin-1-yl)methyl]phenol](/img/structure/B1321042.png)